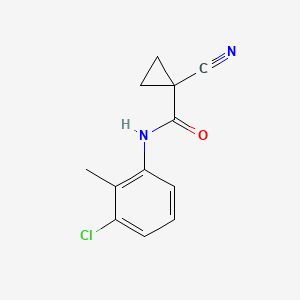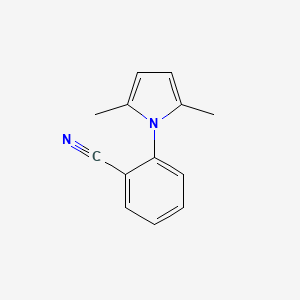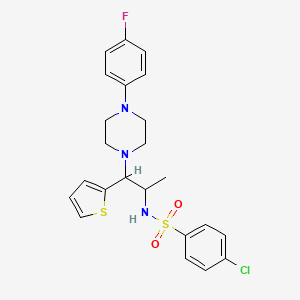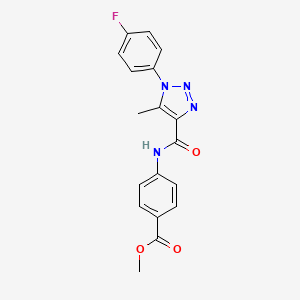
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide, also known as CPCCOEt, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays an important role in the regulation of neuronal excitability and synaptic plasticity. The purpose of
Scientific Research Applications
Synthesis and Structural Characterization
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropanecarboxamide and its derivatives have been the subject of synthesis and structural characterization studies. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives was explored, revealing details about their molecular structure and characteristics through techniques like IR spectroscopy and X-ray diffraction (Özer, Arslan, VanDerveer, & Külcü, 2009).
Biological Evaluation for Therapeutic Potential
Compounds structurally similar to this compound have been evaluated for their potential therapeutic applications. For instance, derivatives of N-phenylpyrazine-2-carboxamides demonstrated significant in vitro anti-mycobacterial activity and showed promising selectivity without detectable cytotoxicity, indicating potential for further development as therapeutic agents (Zítko et al., 2015).
Development of New Inhibitors
The molecular structure of these compounds has been pivotal in the development of novel inhibitors for various proteins. For example, a study identified a new binding site for an inhibitor of the fat mass and obesity associated protein (FTO), using a compound structurally related to this compound. This finding could facilitate the development of selective inhibitors for FTO, offering new avenues for treating obesity-related conditions (He et al., 2015).
Larvicidal Properties
Some derivatives of this compound have been investigated for their larvicidal properties against mosquito larvae, suggesting potential applications in controlling mosquito populations and thereby reducing the spread of mosquito-borne diseases (Taylor, Hall, & Vedres, 1998).
Molecular Interaction and Mechanism Studies
These compounds also serve as models for studying molecular interactions and mechanisms. Investigations into the crystal structure and hydrogen bonding patterns of related compounds contribute to a deeper understanding of chemical bonding and molecular interactions, which is crucial for the design of more effective pharmaceuticals (Yan & Liu, 2007).
Mechanism of Action
Target of Action
A similar compound,(3S)-N-(3-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target in mycobacterium tuberculosis, it may be involved in the fatty acid biosynthesis pathway, specifically the elongation cycle of fatty acid synthesis .
Result of Action
If it indeed targets theEnoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis, it could potentially inhibit the growth of this bacterium by disrupting its fatty acid biosynthesis .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-cyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-9(13)3-2-4-10(8)15-11(16)12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRJMHIYBOVEBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2(CC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)


![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2379469.png)